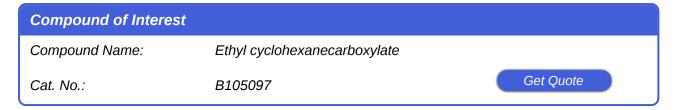


Application of Ethyl Cyclohexanecarboxylate Derivatives in Medicinal Chemistry: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

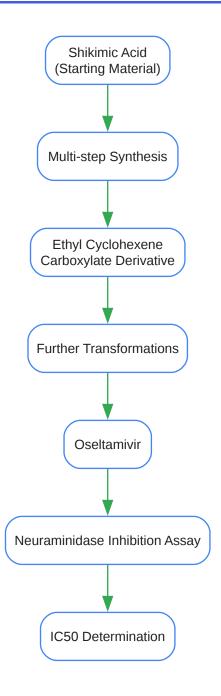
This document provides a detailed overview of the applications of **ethyl cyclohexanecarboxylate** and its derivatives in medicinal chemistry. The cyclohexane scaffold is a "privileged structure" in drug discovery, offering a versatile platform for the development of novel therapeutic agents across various disease areas, including viral infections, cancer, inflammation, and metabolic disorders.[1][2] These application notes include summaries of quantitative biological data, detailed experimental protocols for key chemical syntheses and biological assays, and visualizations of relevant pathways and workflows.

Antiviral Applications: The Case of Oseltamivir (Tamiflu®)

A prominent example of a medicinally important compound derived from a cyclohexene carboxylate scaffold is Oseltamivir, an antiviral drug used for the treatment and prophylaxis of influenza A and B viruses.[3] The cyclohexene ring of Oseltamivir mimics the natural substrate (sialic acid) of the viral neuraminidase enzyme, leading to its inhibition and preventing the release of new viral particles from infected cells.[3]

Experimental Workflow: Oseltamivir Synthesis and Evaluation





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Caption: Workflow for Oseltamivir synthesis and activity assessment.

Quantitative Data: Neuraminidase Inhibition



Compound	Target	IC50 (nM)	Reference
Oseltamivir Carboxylate	Influenza A (H1N1) Neuraminidase	~10	[2]
Oseltamivir Carboxylate	Influenza A(H1N1)pdm09 (H275Y mutant)	11.02 - 19.09	[4]
Zanamivir	Influenza A (H1N1) Neuraminidase	~10	[2]

Experimental Protocols

Protocol 1: Synthesis of Oseltamivir Phosphate from (-)-Shikimic Acid (Conceptual Overview)

The commercial synthesis of Oseltamivir is a complex, multi-step process.[5][6] A key intermediate is a substituted ethyl cyclohexene carboxylate derivative. The synthesis generally involves the following key transformations starting from (-)-shikimic acid:

- Esterification: Protection of the carboxylic acid as an ethyl ester.
- Protection of Diols: Formation of a cyclic ketal to protect the 3,4-diol.
- Mesylation: Activation of the 5-hydroxyl group.
- Epoxidation: Formation of an epoxide ring.
- Azide Opening: Ring-opening of the epoxide with an azide nucleophile to introduce a nitrogen functionality.
- Functional Group Manipulations: A series of reductions, acetylations, and other transformations to install the required amino and acetamido groups.
- Final Salt Formation: Conversion to the phosphate salt to yield Oseltamivir Phosphate.

Protocol 2: Neuraminidase Inhibition Assay (Fluorescence-Based)

Methodological & Application





This protocol is adapted from established methods for determining the inhibitory activity of compounds against influenza neuraminidase.[2][7][8][9]

Reagent Preparation:

- Prepare a stock solution of the test compound (e.g., Oseltamivir carboxylate) in an appropriate solvent (e.g., water or DMSO).
- Prepare a series of dilutions of the test compound in assay buffer (e.g., MES buffer with CaCl2, pH 6.5).
- \circ Prepare a solution of the fluorescent substrate, 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).
- Prepare a solution of the influenza virus containing the neuraminidase enzyme.

Assay Procedure:

- In a 96-well black plate, add the diluted test compounds.
- Add the virus solution to each well and incubate for a defined period (e.g., 30-60 minutes)
 at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
- Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., a basic solution like NaOH).
- Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm).

Data Analysis:

 Calculate the percentage of inhibition for each compound concentration relative to a noinhibitor control.

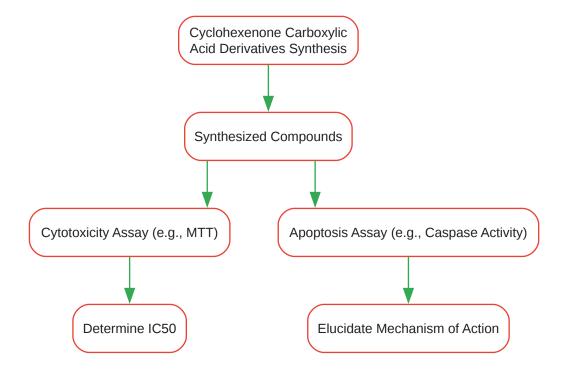


 Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Anticancer Applications

Derivatives of cyclohexenone and cyclohexane carboxylic acid have been synthesized and evaluated for their potential as anticancer agents.[10][11] These compounds have been shown to induce apoptosis and inhibit cancer cell proliferation.

Logical Relationship: From Synthesis to Biological Effect



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Caption: Logical flow from synthesis to anticancer evaluation.

Quantitative Data: Cytotoxicity of Cyclohexenone Derivatives



Compound	Cell Line	IC50 (μM)	Reference
Cyclohexenone Derivative 21	HCT116	<50	[11]
Donepezil (Reference)	-	0.13 (for AChE inhibition)	[11]

Experimental Protocols

Protocol 3: General Synthesis of Cyclohexenone Carboxylic Acid Derivatives

This protocol is a general representation based on the synthesis of various cyclohexenone derivatives.[10]

- Reaction Setup: In a round-bottom flask, dissolve the starting materials (e.g., a substituted butanoic acid and ethyl acetoacetate) in a suitable solvent (e.g., ethanol).
- Reaction Conditions: Add a catalyst if required (e.g., a base like sodium ethoxide). The reaction mixture is then typically heated under reflux for several hours.
- Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, often by recrystallization from a suitable solvent like ethanol, to yield the final cyclohexenone derivative.

Protocol 4: Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12][13][14]

- Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

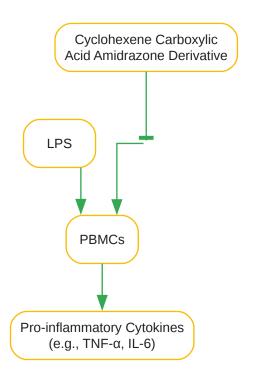


- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Anti-inflammatory Applications

Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated significant antiinflammatory and antimicrobial activities.[15][16][17] These compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF- α .

Signaling Pathway: Inhibition of Inflammatory Cytokine Production





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Caption: Inhibition of LPS-induced cytokine production by test compounds.

Quantitative Data: Anti-inflammatory and Antimicrobial

Activity

Compound	Biological Activity	Measurement	Value	Reference
Derivative 2f	TNF-α Inhibition	66-81% at 10, 50, and 100 μg/mL	-	[15]
Derivative 2b	TNF- α , IL-6, IL-10 Inhibition	92-99% at 100 μg/mL	-	[15]
Derivative 2c	Antimicrobial Activity (S. aureus)	MIC	>100 μg/mL	[15]
Derivative 2b	Antimicrobial Activity (Y. enterocolitica)	MIC	64 μg/mL	[15]

Experimental Protocols

Protocol 5: Synthesis of Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives

This protocol is based on the synthesis described for novel anti-inflammatory amidrazones.[15]

- Reactant Preparation: Dissolve N3-substituted amidrazones in an anhydrous solvent like diethyl ether.
- Reaction: Add 3,4,5,6-tetrahydrophthalic anhydride to the solution.
- Product Formation: The reaction proceeds to form the desired acyl derivatives. The product often precipitates out of the solution.



 Purification: The precipitate is collected by filtration, washed, and can be further purified by recrystallization.

Protocol 6: Measurement of Cytokine Levels by ELISA

This is a general protocol for quantifying cytokine concentrations in cell culture supernatants.[1] [18][19][20][21]

- Cell Culture and Treatment: Culture human peripheral blood mononuclear cells (PBMCs)
 and stimulate them with a mitogen like lipopolysaccharide (LPS) in the presence of various
 concentrations of the test compounds.
- Sample Collection: After a suitable incubation period (e.g., 24-72 hours), collect the cell culture supernatants.
- ELISA Procedure:
 - Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
 - Block the plate to prevent non-specific binding.
 - Add the cell culture supernatants and standards to the wells and incubate.
 - Wash the plate and add a biotinylated detection antibody.
 - After another incubation and wash, add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
 - Finally, add a substrate for the enzyme to produce a colorimetric signal.
- Data Quantification: Measure the absorbance using a plate reader and calculate the cytokine concentrations in the samples by comparing them to the standard curve.

Protocol 7: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound.[22][23] [24][25]



- Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
- Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to each well.
- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Applications in Metabolic Diseases: DGAT1 Inhibitors

Cyclohexanecarboxylic acid derivatives have been identified as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis.[26][27] DGAT1 inhibitors are being investigated for the treatment of obesity and related metabolic disorders.

Ouantitative Data: DGAT1 Inhibition

Compound	Target	IC50 (nM)	Reference
Compound 6	DGAT1	57	[26]
Compound 9e	DGAT1	14.8	[26]

Experimental Protocols

Protocol 8: General Synthesis of Cyclohexanecarboxylic Acid-Based DGAT1 Inhibitors

The synthesis of these inhibitors often involves the coupling of a substituted cyclohexanecarboxylic acid with various amine-containing heterocyclic scaffolds.[26][27]

 Amide Coupling: Activate the carboxylic acid of a functionalized cyclohexane derivative (e.g., using a coupling agent like HATU or EDC/HOBt).



- Reaction with Amine: React the activated acid with the desired amine-containing fragment in the presence of a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF).
- Purification: Purify the resulting amide product using techniques such as column chromatography or preparative HPLC.

Protocol 9: DGAT1 Enzyme Inhibition Assay

This is a general protocol for measuring the inhibition of DGAT1 activity.[28][29][30][31]

- Enzyme and Substrate Preparation: Use a source of DGAT1 enzyme (e.g., human intestinal microsomes). Prepare solutions of the substrates, dioleoyl glycerol and a labeled acyl-CoA (e.g., [14C]oleoyl-CoA).
- Inhibition Assay:
 - In a reaction tube, pre-incubate the DGAT1 enzyme with various concentrations of the test inhibitor.
 - Initiate the reaction by adding the substrates.
 - Incubate the reaction mixture at 37°C for a defined period.
- Product Quantification:
 - Stop the reaction (e.g., by adding a solution of isopropanol/heptane/water).
 - Extract the lipids and separate the radiolabeled triglyceride product from the unreacted substrates using thin-layer chromatography (TLC).
 - Quantify the amount of radiolabeled triglyceride using a scintillation counter.
- Data Analysis: Calculate the percentage of DGAT1 inhibition for each inhibitor concentration and determine the IC50 value.



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